GAT592

Catalog No.
S528729
CAS No.
M.F
C21H16FN3O2
M. Wt
361.3764
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GAT592

Product Name

GAT592

IUPAC Name

3-(1-(3-Fluoropyridin-2-yl)-2-nitroethyl)-2-phenyl-1H-indole

Molecular Formula

C21H16FN3O2

Molecular Weight

361.3764

InChI

InChI=1S/C21H16FN3O2/c22-17-10-6-12-23-21(17)16(13-25(26)27)19-15-9-4-5-11-18(15)24-20(19)14-7-2-1-3-8-14/h1-12,16,24H,13H2

InChI Key

HRZDHPOVJRTXDG-UHFFFAOYSA-N

SMILES

O=[N+](CC(C1=C(C2=CC=CC=C2)NC3=C1C=CC=C3)C4=NC=CC=C4F)[O-]

Solubility

Soluble in DMSO

Synonyms

GAT592; GAT-592; GAT 592

Description

The exact mass of the compound GAT592 is 361.1227 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

GAT592 is a novel compound classified as a cannabinoid receptor 1 positive allosteric modulator. It is part of a series of analogs derived from the GAT211 scaffold, designed to enhance aqueous solubility and efficacy in therapeutic applications, particularly in lowering intraocular pressure, which is critical for conditions such as glaucoma . The molecular structure of GAT592 allows it to interact selectively with the cannabinoid receptor 1, influencing its activity without directly activating the receptor itself.

That are essential for its functionality and potential modifications:

  • Oxidation: This compound can be oxidized under specific conditions, potentially altering its biological activity.
  • Reduction: Reduction reactions may modify functional groups on GAT592, impacting its interaction with cannabinoid receptors.
  • Substitution: Substitution reactions allow for the replacement of specific functional groups, facilitating studies on structure-activity relationships.

These reactions are typically conducted in organic solvents, which may include dimethyl sulfoxide and various catalysts to optimize the chemical processes.

GAT592 exhibits notable biological activity primarily through its role as a positive allosteric modulator of the cannabinoid receptor 1. This modulation enhances the receptor's response to endogenous cannabinoids, leading to significant physiological effects:

  • Lowering Intraocular Pressure: GAT592 has demonstrated efficacy in reducing intraocular pressure in murine models, making it a candidate for glaucoma treatment .
  • Enhanced Solubility: The compound's modifications improve its solubility compared to earlier analogs, which is crucial for pharmacological applications .

The synthesis of GAT592 involves several key steps:

  • Core Structure Preparation: The initial step focuses on creating the foundational structure from which GAT592 is derived.
  • Functional Group Modifications: Subsequent modifications are made to enhance solubility and receptor affinity.
  • Cyclization and Coupling Reactions: These reactions are crucial for forming the final product, often utilizing various coupling agents and solvents to achieve desired yields and purities.

The synthetic route is designed to ensure high purity and bioactivity of the final compound.

GAT592 has several promising applications in pharmacology:

  • Glaucoma Treatment: Its ability to lower intraocular pressure positions GAT592 as a potential therapeutic agent for glaucoma management.
  • Research Tool: As a positive allosteric modulator, it serves as a valuable tool in studying cannabinoid receptor signaling pathways and their implications in various physiological processes .

Interaction studies involving GAT592 focus on its binding affinity and efficacy at the cannabinoid receptor 1. These studies reveal that:

  • GAT592 enhances the effects of endogenous cannabinoids without directly activating the receptor.
  • The compound's structural modifications contribute to improved binding properties and solubility, facilitating its use in biological assays .

These interactions are critical for understanding how GAT592 can be utilized effectively in therapeutic contexts.

GAT592 shares similarities with other compounds within the cannabinoid receptor modulator class. Here are some comparable compounds:

Compound NameDescriptionUnique Features
GAT211A precursor analog with moderate activity at cannabinoid receptors.Less aqueous solubility compared to GAT592.
GSK-LSD1 DihydrochlorideAn inhibitor of lysine-specific demethylase 1 with distinct pharmacological profiles.Targets different enzymatic pathways rather than cannabinoid receptors.
JWH-018A synthetic cannabinoid that acts as a full agonist at cannabinoid receptors.Directly activates cannabinoid receptors rather than modulating them.

GAT592 stands out due to its unique mechanism of action as a positive allosteric modulator, enhancing receptor response rather than acting as an agonist or antagonist. This characteristic may lead to fewer side effects while maintaining therapeutic efficacy.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

361.1227

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15

Explore Compound Types